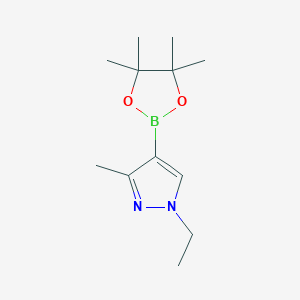
Ácido 2-(1-(2-Etilbutil)piperidin-4-il)acético
Descripción general
Descripción
2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid is a useful research compound. Its molecular formula is C13H25NO2 and its molecular weight is 227.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diseño y síntesis de fármacos
Los derivados de piperidina se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Juegan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides .
Aplicaciones anticancerígenas
Los derivados de piperidina han mostrado potencial como agentes anticancerígenos . Se han utilizado en diferentes aplicaciones terapéuticas .
Aplicaciones antivirales
Los derivados de piperidina también se han utilizado en el desarrollo de fármacos antivirales .
Aplicaciones antimaláricas
Hay investigaciones que indican que los derivados de piperidina pueden utilizarse en el tratamiento de la malaria .
Aplicaciones antimicrobianas y antifúngicas
Los derivados de piperidina se han utilizado en el desarrollo de fármacos antimicrobianos y antifúngicos .
Aplicaciones antihipertensivas
Los derivados de piperidina han mostrado potencial en el tratamiento de la hipertensión .
Aplicaciones analgésicas y antiinflamatorias
Los derivados de piperidina se han utilizado en el desarrollo de fármacos analgésicos y antiinflamatorios .
Aplicaciones anti-Alzheimer y antipsicóticas
Los derivados de piperidina han mostrado potencial en el tratamiento de la enfermedad de Alzheimer y se han utilizado en el desarrollo de fármacos antipsicóticos .
Análisis Bioquímico
Biochemical Properties
2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . By inhibiting sEH, 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid stabilizes EETs, thereby exerting anti-inflammatory effects .
Cellular Effects
The effects of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of sEH leads to the stabilization of EETs, which in turn affects inflammatory responses and cellular homeostasis . Additionally, 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid has been shown to impact the expression of genes involved in inflammation and oxidative stress .
Molecular Mechanism
At the molecular level, 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of sEH, which prevents the conversion of EETs to less biologically active dihydroxyeicosatrienoic acids . This inhibition enhances the anti-inflammatory properties of EETs, contributing to the compound’s therapeutic potential. Additionally, 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid may interact with other enzymes and proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid exhibits varying degrees of stability under different conditions, which can impact its efficacy and potency . Long-term exposure to this compound may lead to changes in cellular responses, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular homeostasis and metabolic processes . Understanding the dosage-dependent effects of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid is crucial for its potential therapeutic applications.
Metabolic Pathways
2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its primary interaction is with sEH, where it inhibits the enzyme’s activity and stabilizes EETs . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s anti-inflammatory and therapeutic properties . Additionally, 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid may influence other metabolic pathways, further impacting cellular function .
Transport and Distribution
The transport and distribution of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the localization and accumulation of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid within different cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall biological effects . Understanding the subcellular distribution of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid is essential for elucidating its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
2-[1-(2-ethylbutyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-3-11(4-2)10-14-7-5-12(6-8-14)9-13(15)16/h11-12H,3-10H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPIRVZJYIETPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470098.png)
![1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470099.png)


(propan-2-yl)amine](/img/structure/B1470104.png)



![1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470110.png)
![3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal](/img/structure/B1470111.png)
![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B1470112.png)
![2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid](/img/structure/B1470115.png)
![2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid](/img/structure/B1470116.png)
